

Application Notes and Protocols for the Analytical Determination of Benthiavalicarb-isopropyl

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

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These application notes provide detailed methodologies for the quantitative analysis of Benthiavalicarb-isopropyl in various matrices. The protocols are designed to be implemented in a laboratory setting for research, quality control, and regulatory purposes.

Introduction

Benthiavalicarb-isopropyl is a fungicide widely used in agriculture to protect crops from various fungal diseases.^[1] Its presence in food commodities and environmental samples is closely monitored to ensure consumer safety and compliance with regulatory limits. Accurate and sensitive analytical methods are therefore essential for the determination of Benthiavalicarb-isopropyl residues. This document outlines detailed protocols for the analysis of Benthiavalicarb-isopropyl using state-of-the-art analytical techniques.

Analytical Methods Overview

The primary methods for the detection and quantification of Benthiavalicarb-isopropyl are based on chromatographic techniques coupled with mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common separation techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive method for residue analysis.^{[2][3][4]} Sample

preparation is a critical step to ensure accurate results, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) being the most widely used extraction and clean-up procedures.[3][5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Performance of LC-MS/MS Method for Benthiavalicarb-isopropyl Analysis

Parameter	Value	Matrix	Reference
Limit of Quantification (LOQ)	0.01 mg/kg	Agricultural Products	[2]
Limit of Quantification (LOQ)	5 µg/kg	Fruits and Vegetables	[7]
Limit of Quantification (LOQ)	0.01 mg/kg	Grape	[8]
Recoveries	74.5% to 115.6%	Fruits and Vegetables	[7][9]
Intra-day RSDr	0.5%–12.6%	Fruits and Vegetables	[7][9]
Inter-day RSDR	0.4%–13.8%	Fruits and Vegetables	[7][9]
Linearity (R ²)	> 0.9917	Fruits and Vegetables	[7]

Table 2: LC-MS/MS Instrumentation Parameters

Parameter	Setting	Reference
LC System		
Column	Octadecylsilanized silica gel, 2.1 mm x 150 mm, 5 µm	[2]
Column Temperature	40°C	[2]
Mobile Phase	Acetonitrile/2 mmol/L ammonium acetate solution (9:11, v/v)	[2]
Injection Volume	5 µL	[2]
MS/MS System		
Ionization Mode	ESI (+)	[2]
Precursor Ion (m/z)	382	[2]
Product Ion for Quantification (m/z)	180	[2]
Product Ion for Confirmation (m/z)	72	[2]

Experimental Protocols

Protocol 1: Determination of Benthiavalicarb-isopropyl in Agricultural Products by LC-MS/MS

This protocol describes the extraction, clean-up, and analysis of Benthiavalicarb-isopropyl in various agricultural products using LC-MS/MS.[2]

1. Sample Preparation and Extraction

- Grains, Legumes, Nuts, and Seeds:
 - Weigh 10.0 g of the homogenized sample into a blender jar.
 - Add 20 mL of water and let it stand for 2 hours.

- Add 100 mL of acetone and homogenize.
- Filter the mixture with suction.
- To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.
- Combine the filtrates and adjust the volume to 200 mL with acetone.
- Take a 20 mL aliquot of the extract and concentrate to about 1 mL at a temperature below 40°C.

- Fruits and Vegetables:
 - Weigh 20.0 g of the homogenized sample into a blender jar.
 - Add 100 mL of acetone and homogenize.
 - Filter the mixture with suction.
 - To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.
 - Combine the filtrates and adjust the volume to 200 mL with acetone.
 - Take a 10 mL aliquot of the extract and concentrate to about 1 mL at a temperature below 40°C.
- Tea Leaves:
 - Weigh 5.00 g of the ground sample into a blender jar.
 - Add 20 mL of water and let it stand for 2 hours.
 - Add 100 mL of acetone and homogenize.
 - Filter the mixture with suction.
 - To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.
 - Combine the filtrates and adjust the volume to 200 mL with acetone.

- Take a 40 mL aliquot of the extract and concentrate to about 1 mL at a temperature below 40°C.

2. Clean-up using Solid-Phase Extraction (SPE)

- Condition an octadecylsilanized silica gel cartridge (1,000 mg) by passing 10 mL of acetonitrile followed by 10 mL of water.
- Add 10 mL of water to the concentrated extract from the previous step.
- Load the diluted extract onto the conditioned SPE cartridge.
- Wash the container with 10 mL of acetonitrile/water (3:7, v/v) and add the washing to the cartridge.
- Discard the effluent.
- Elute the analyte with 10 mL of acetonitrile/water (1:1, v/v).
- Adjust the eluate volume to exactly 10 mL with acetonitrile/water (1:1, v/v) to obtain the test solution.

3. LC-MS/MS Analysis

- Inject 5 μ L of the test solution into the LC-MS/MS system.
- Quantify the concentration of Benthiavalicarb-isopropyl using a calibration curve prepared from standard solutions (0.001–0.02 mg/L in acetonitrile/water (1:1, v/v)).
- Confirm the identity of the analyte using the specified precursor and product ions.

Protocol 2: QuEChERS Method for Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that is widely used for pesticide residue analysis in food matrices.^[6]

1. Extraction

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at >1500 rcf for 1 minute.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

- Take an aliquot of the supernatant (acetonitrile layer).
- Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)).
- Shake for 30 seconds.
- Centrifuge at >1500 rcf for 1 minute.
- The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

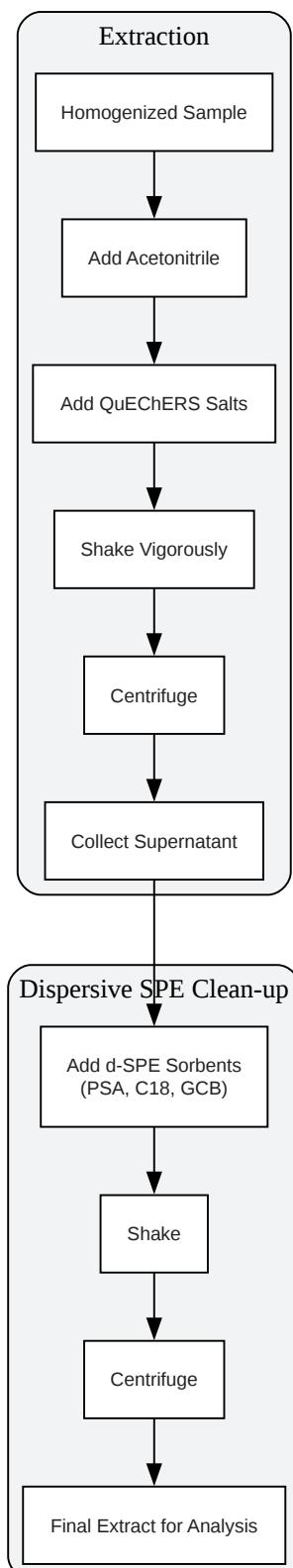
Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for Benthiavalicarb-isopropyl analysis by LC-MS/MS.



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Caption: QuEChERS sample preparation workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Determination of Benthiavalicarb-isopropyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606019#analytical-methods-for-benthiavalicarb-isopropyl-detection>]

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